

Recommended working concentrations of Cdk12-IN-2 for kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cdk12-IN-2	
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Application Notes: Cdk12-IN-2 for Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended working concentrations for the use of **Cdk12-IN-2**, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in both in vitro and cellular kinase assays.

Introduction

Cyclin-Dependent Kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription.[1] Specifically, the CDK12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2).[2][3][4] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long and complex genes, including those involved in the DNA Damage Response (DDR) pathway.[1][5] Inhibition of CDK12 activity has emerged as a promising therapeutic strategy in oncology. **Cdk12-IN-2** is a potent and selective nanomolar inhibitor of CDK12, making it a valuable tool for studying CDK12 function and for drug discovery efforts.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Cdk12-IN-2** in various kinase assays.



Table 1: In Vitro Inhibitory Activity of Cdk12-IN-2[2]

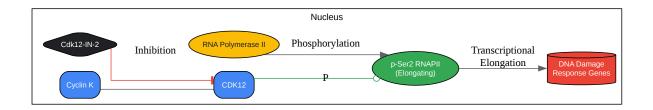
Parameter	Value	Notes
IC50 (CDK12)	52 nM	In vitro kinase assay.
Time-Dependency	IC50 increases with pre-incubation time.	0h: 7.8 nM, 1h: 42 nM, 2h: 57 nM, 5h: 59 nM.
Selectivity	Excellent selectivity over CDK2, CDK9, CDK8, and CDK7.	Data not shown.
CDK13 Inhibition	Strong inhibitor of CDK13.	CDK13 is the closest homologue of CDK12.

Table 2: Cellular Activity of Cdk12-IN-2 in SK-BR-3 Cells[2]

Parameter	Value	Assay Type
IC50 (p-Ser2 RNAPII CTD)	185 nM	Western Blot
IC50 (Growth Inhibition)	0.8 μΜ	Cell Proliferation Assay

Signaling Pathway

The diagram below illustrates the central role of the CDK12/Cyclin K complex in regulating transcriptional elongation through the phosphorylation of the RNA Polymerase II C-terminal domain.





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Caption: CDK12/Cyclin K phosphorylates RNAPII to promote transcriptional elongation.

Experimental Protocols In Vitro Kinase Assay using ADP-Glo™

This protocol is adapted from commercially available kinase assay kits and provides a method for measuring the in vitro activity of CDK12 and the inhibitory potential of **Cdk12-IN-2**.[6][7][8] [9][10]

Materials:

- Recombinant active CDK12/Cyclin K complex
- CDK12 substrate (e.g., pS7-CTD YS-14 substrate)[6]
- Cdk12-IN-2 (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

- Prepare Reagents: Thaw all reagents on ice. Prepare the desired concentrations of Cdk12-IN-2 by serial dilution in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Reaction Setup: In a 96-well plate, add the following components in order:
 - 5 μL of diluted Cdk12-IN-2 or vehicle control (DMSO).
 - 10 μL of diluted active CDK12/Cyclin K enzyme (e.g., 0.05 μg/μL).[6]



- 5 μL of CDK12 substrate (e.g., 1 mg/mL).[6]
- Initiate Reaction: Add 5 μ L of ATP solution (e.g., 50 μ M final concentration) to each well to start the kinase reaction.[6] The final reaction volume will be 25 μ L.
- Incubation: Shake the plate gently for 2 minutes and then incubate at 37°C for 40 minutes.[6]
- Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate for 40 minutes at room temperature.[6]
- ADP to ATP Conversion and Signal Generation: Add 50 μL of Kinase Detection Reagent to each well. Shake the plate and incubate for 30 minutes at room temperature, protected from light.[6]
- Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is
 proportional to the amount of ADP produced and thus to the kinase activity.

Cellular Assay: Western Blot for p-Ser2 RNAPII CTD

This protocol describes how to assess the cellular activity of **Cdk12-IN-2** by measuring the phosphorylation of its direct downstream target, RNAPII CTD Ser2, in a cell line such as SK-BR-3.[11]

Materials:

- SK-BR-3 cells (or other suitable cell line)
- Cdk12-IN-2 (dissolved in DMSO)
- Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 0.5% NP-40, 150 mM NaCl, 1.5 mM MgCl₂, 10 mM KCl, 10% Glycerol, 0.5 mM EDTA, supplemented with protease and phosphatase inhibitors).[11]
- Primary antibodies: anti-p-Ser2 RNAPII CTD, anti-total RNAPII, and a loading control (e.g., anti-β-actin).
- Secondary antibodies (HRP-conjugated).



- SDS-PAGE gels and Western blot equipment.
- Chemiluminescent substrate.

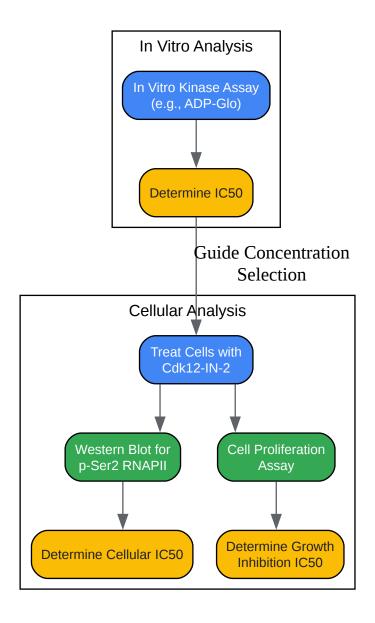
Procedure:

- Cell Treatment: Plate SK-BR-3 cells and allow them to adhere overnight. Treat the cells with various concentrations of Cdk12-IN-2 (e.g., 10 nM to 10 μM) or vehicle control (DMSO) for a specified time (e.g., 2-6 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using the cell lysis buffer.
 [11]
- Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against p-Ser2 RNAPII CTD overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop the blot using a chemiluminescent substrate.
- Data Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-Ser2 RNAPII CTD signal to the total RNAPII or loading control signal. Plot the normalized signal against the Cdk12-IN-2 concentration to determine the IC50 value.



Experimental Workflow

The following diagram outlines the general workflow for evaluating a CDK12 inhibitor.



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Caption: Workflow for **Cdk12-IN-2** evaluation.

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- To cite this document: BenchChem. [Recommended working concentrations of Cdk12-IN-2 for kinase assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788840#recommended-working-concentrations-of-cdk12-in-2-for-kinase-assays]

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